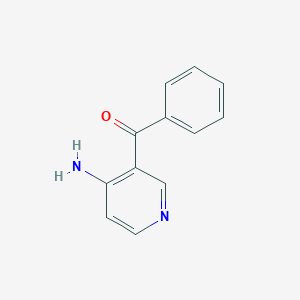

3-Benzoyl-4-aminopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzoyl-4-aminopyridine is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Cancer Activity

One of the notable applications of 3-benzoyl-4-aminopyridine is its anti-cancer properties. Research has demonstrated that derivatives of benzoylthieno[2,3-b]pyridines exhibit significant anti-proliferative activity against various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). In a study, several benzoyl analogues were synthesized and tested, with some achieving over 85% inhibition of cell growth in these lines, indicating their potential as therapeutic agents against cancer .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4h | HCT116 | >85 |

| 5a | MDA-MB-231 | >85 |

| 5i | HCT116 | >85 |

Anti-HIV Properties

This compound derivatives have also been explored for their anti-HIV activity. A study highlighted the optimization of non-nucleoside reverse transcriptase inhibitors, where compounds similar to this compound showed potent inhibitory effects against HIV-1. Some analogues demonstrated nanomolar range activity in vitro, suggesting their potential as effective treatments for HIV .

Antidiabetic Activity

Recent investigations into the antidiabetic properties of compounds related to this compound have shown promising results. A study focused on the synthesis of novel benzothiazine derivatives highlighted their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could lead to improved glycemic control in diabetic patients .

Neurological Applications

The compound has been studied for its neuroprotective effects as well. The structural modifications of pyridine variants have been linked to enhanced blood-brain barrier penetration and reduced cardiotoxicity. These modifications aim to develop new candidates for treating neurological disorders, including glioblastoma, which is known for its aggressive nature and limited treatment options .

Synthesis and Structural Variations

The synthesis of this compound and its analogues involves various chemical reactions, including acylation and coupling with different functional groups. These synthetic approaches allow researchers to explore a wide range of structural variations that can enhance the biological activity of the compounds.

Propriétés

Formule moléculaire |

C12H10N2O |

|---|---|

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

(4-aminopyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H10N2O/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H,(H2,13,14) |

Clé InChI |

VNVZYKIZNNYVBJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.